1-(2-Chloroethyl)-4-methoxybenzene

Beschreibung

Contextualization within Chloroethylated Aromatic Compounds

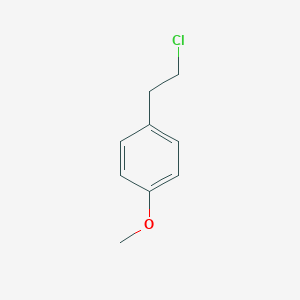

1-(2-Chloroethyl)-4-methoxybenzene, also known by synonyms such as 4-methoxyphenethyl chloride or p-(2-chloroethyl)anisole, belongs to the broad class of chloroalkylated aromatic compounds. google.com Its structure is characterized by a benzene (B151609) ring substituted with two key functional groups: a methoxy (B1213986) group (-OCH₃) and a 2-chloroethyl group (-CH₂CH₂Cl) at the para (1,4) positions.

This structure places it within the family of haloalkoxybenzenes, which are aromatic compounds containing both a halogen and a methoxy group. google.com The presence of the chloroethyl side chain, specifically, distinguishes it from chloromethylated analogs like 1-(chloromethyl)-4-methoxybenzene. prepchem.com The ethyl linker between the chlorine atom and the aromatic ring imparts different reactivity and physical properties compared to compounds where the chlorine is directly attached to the ring (like 4-chloroanisole) or to the benzylic position. prepchem.comasianpubs.org The reactivity of the compound is dominated by the primary alkyl chloride, which is susceptible to nucleophilic substitution reactions, a feature that is extensively exploited in organic synthesis.

Significance as a Synthetic Intermediate in Organic Chemistry

The primary significance of this compound in academic and industrial research lies in its role as a versatile synthetic intermediate. The chloroethyl group serves as a reactive "handle," allowing for the introduction of the 4-methoxyphenethyl moiety into more complex molecular architectures. This is typically achieved through nucleophilic substitution reactions, where the chlorine atom is displaced by a wide variety of nucleophiles.

A common laboratory synthesis of this compound involves the treatment of its corresponding alcohol, 4-methoxyphenethyl alcohol, with thionyl chloride (SOCl₂). researchgate.net This reaction efficiently converts the hydroxyl group into a reactive chloro group, yielding the desired intermediate.

While specific, named reactions starting directly from this compound are not extensively documented in dedicated studies, its utility is evident from the synthesis of complex pharmaceutical agents. For instance, the structure of the widely used antidepressant venlafaxine (B1195380) features a core 1-(4-methoxyphenyl)ethyl group. chemicalbook.commedchemexpress.com Patented syntheses of venlafaxine and its derivatives often start from closely related precursors like p-methoxyphenylacetonitrile or involve key intermediates such as 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol. chemicalbook.comfishersci.com The 4-methoxyphenethyl unit provided by this compound is a fundamental building block for constructing such molecules, highlighting its importance in medicinal chemistry for accessing complex therapeutic agents.

Overview of Reported Biological and Environmental Relevance

The biological and environmental profile of this compound is primarily understood through its hazard classifications and studies on the broader class of halomethoxybenzenes.

From a toxicological perspective, the compound is classified with several hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is suspected of causing genetic defects. chemicalbook.com Furthermore, it is listed as harmful if swallowed and may cause respiratory irritation and serious eye irritation. chemicalbook.comnih.gov No acute toxicity information is available for the related 4-methoxyphenethyl alcohol, though it is also noted as an irritant. newdrugapprovals.org

Environmentally, specific data on this compound is limited. However, research on the environmental fate of halomethoxybenzenes (HMBs) provides significant context. google.com Chloroanisoles, a subset of HMBs, are often considered to be of anthropogenic origin, stemming from the use of chlorophenols as precursors in commercial products. Studies have shown that HMBs can be pervasive in the environment, exhibiting persistence and the potential for long-range atmospheric transport, often at concentrations exceeding those of other persistent organic pollutants. Some chlorinated anisoles have demonstrated sublethal toxic effects in aquatic organisms, such as zebrafish embryos. google.com These findings suggest that this compound, as a member of this class, could share these characteristics of persistence and potential for environmental dispersal and impact.

Chemical Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 18217-00-0 | |

| Molecular Formula | C₉H₁₁ClO | |

| Molecular Weight | 170.64 g/mol | |

| Appearance | Clear colorless to yellow liquid | google.com |

| Boiling Point | 136-139 °C at 24 Torr | google.com |

| Density | 1.13 g/cm³ | google.com |

| Flash Point | 122 °C | google.com |

| Refractive Index | 1.536-1.538 | google.com |

GHS Hazard Statements

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | nih.gov |

| H315 | Causes skin irritation | nih.gov |

| H319 | Causes serious eye irritation | chemicalbook.comnih.gov |

| H335 | May cause respiratory irritation | nih.gov |

| H341 | Suspected of causing genetic defects | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIAMRAWHYEPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171259 | |

| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18217-00-0 | |

| Record name | 1-(2-Chloroethyl)-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18217-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroethyl)phenyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for 1-(2-Chloroethyl)-4-methoxybenzene

The conversion of 1-(4-methoxyphenyl)ethanol (B1200191) to this compound is a key transformation in organic synthesis. This section delves into the specifics of this process, including reagent selection, reaction conditions, and the underlying mechanistic principles.

Chlorination of 1-(4-Methoxyphenyl)ethanol

The most common and effective method for synthesizing this compound is through the chlorination of 1-(4-methoxyphenyl)ethanol. This process involves the substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl).

The choice of chlorinating agent is crucial for the efficient conversion of alcohols to alkyl chlorides. libretexts.org Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, often in the presence of a base like pyridine (B92270) or neat. orgosolver.comcommonorganicchemistry.com The reaction can also be carried out using other reagents such as phosphorus trichloride (B1173362) (PCl₃).

When using thionyl chloride, the reaction is typically conducted in a suitable solvent like dichloromethane (B109758). chemicalbook.com The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier-Haack reagent, which is a more potent chlorinating agent. commonorganicchemistry.comorgsyn.org The reaction conditions, such as temperature and reaction time, are optimized to ensure high yields and minimize side product formation. For instance, a solution of (5-chloro-2-methoxy-phenyl)-methanol in dichloromethane can be treated with thionyl chloride dropwise at 0°C and then stirred at room temperature for 16 hours. chemicalbook.com

Table 1: Reagent Selection and Reaction Conditions for Chlorination

| Chlorinating Agent | Co-reagent/Catalyst | Solvent | Temperature | Reaction Time | Reference |

| Thionyl Chloride (SOCl₂) | Pyridine | - | Reflux (76°C) | Varies | orgosolver.comcommonorganicchemistry.com |

| Thionyl Chloride (SOCl₂) | - | Dichloromethane | 0°C to Room Temp | 16 hours | chemicalbook.com |

| Thionyl Chloride (SOCl₂) | Dimethylformamide (cat.) | Dichloromethane | Varies | Varies | commonorganicchemistry.comorgsyn.org |

| Phosphorus Trichloride (PCl₃) | - | Varies | Varies | Varies | - |

The reaction of alcohols with thionyl chloride is proposed to proceed through a nucleophilic substitution mechanism, specifically an SN2 type reaction. libretexts.orgorgosolver.com The initial step involves the attack of the alcohol's oxygen on the sulfur atom of thionyl chloride. libretexts.orgorgosolver.com This is followed by the expulsion of a chloride ion and the formation of a protonated alkyl chlorosulfite intermediate.

In the presence of a base like pyridine, the mechanism involves the formation of a more reactive intermediate. orgosolver.com The pyridine deprotonates the protonated alkyl chlorosulfite, leading to the formation of an alkyl chlorosulfite. The chloride ion then attacks the carbon atom bearing the leaving group in a backside attack, resulting in the inversion of stereochemistry if the carbon is chiral. orgosolver.com The other products of this reaction are sulfur dioxide (SO₂) and hydrochloric acid (HCl), which are both gases and thus easily removed from the reaction mixture. libretexts.org

Industrial-Scale Synthesis Approaches and Process Intensification

For the large-scale production of this compound, traditional batch reactors can be inefficient and pose safety concerns. nih.gov Continuous flow chemistry has emerged as a powerful alternative, offering enhanced safety, better heat and mass transfer, and the potential for automation and process optimization. nih.govjst.org.in

Continuous flow reactors, such as microreactors or packed-bed reactors, allow for precise control over reaction parameters like temperature, pressure, and residence time. nih.govjst.org.in This level of control can lead to higher yields, improved product quality, and reduced waste generation. The integration of real-time process analytical technology (PAT) tools, such as NMR, UV/vis, and IR spectroscopy, can provide continuous monitoring of the reaction, enabling dynamic optimization and control. chemrxiv.org The use of continuous flow systems can significantly improve the efficiency and sustainability of synthesizing this compound on an industrial scale. nih.govnih.gov

Strategic Utility as a Precursor in Diverse Chemical Syntheses

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of both the aromatic ring and the chloroethyl side chain.

Derivatization through Electrophilic Aromatic Substitution

The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is an activating group, directing incoming electrophiles to the ortho and para positions. libretexts.org This makes the aromatic ring of this compound susceptible to various electrophilic aromatic substitution reactions.

One such important reaction is bromination. The presence of the electron-donating methoxy group facilitates the electrophilic attack of bromine. libretexts.org The reaction is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). masterorganicchemistry.com The catalyst polarizes the bromine molecule, generating a stronger electrophile that can then attack the electron-rich benzene ring. masterorganicchemistry.comyoutube.com The major product of this reaction is expected to be the one where bromine substitutes at the position ortho to the methoxy group, due to the directing effect of the methoxy group and potential steric hindrance from the chloroethyl group at the para position. libretexts.org The reaction proceeds through a carbocation intermediate, known as an arenium ion, which is stabilized by resonance. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated derivative. youtube.comlibretexts.org

Conversion to Azidoethyl Derivatives

The transformation of this compound into its corresponding azidoethyl derivative, 1-(2-azidoethyl)-4-methoxybenzene, is a key step in the synthesis of various nitrogen-containing compounds. This conversion is typically achieved through a nucleophilic substitution reaction, where the chloride ion is displaced by an azide (B81097) ion.

The reaction is generally carried out by treating this compound with an alkali metal azide, most commonly sodium azide (NaN₃). A polar aprotic solvent, such as dimethylformamide (DMF), is typically employed to facilitate the dissolution of the reactants and promote the S_N2 reaction mechanism. The reaction mixture is often heated to increase the reaction rate.

Detailed Research Findings:

A representative procedure for this type of transformation involves dissolving this compound in DMF, followed by the addition of a slight excess of sodium azide. The mixture is then heated, typically in the range of 60-100 °C, for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the desired 1-(2-azidoethyl)-4-methoxybenzene.

Table 1: Typical Reaction Parameters for the Synthesis of 1-(2-azidoethyl)-4-methoxybenzene

| Parameter | Value/Condition | Purpose |

| Starting Material | This compound | The electrophile in the substitution reaction. |

| Reagent | Sodium Azide (NaN₃) | Source of the azide nucleophile. |

| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent to facilitate the S_N2 reaction. |

| Temperature | 60-100 °C | To increase the rate of reaction. |

| Reaction Time | Several hours | To ensure complete conversion to the product. |

| Work-up | Aqueous work-up and extraction | To isolate and purify the final product. |

Role in Multi-component Reactions and Complex Molecule Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates atoms from all starting materials. frontiersin.org Prominent examples of MCRs include the Ugi, Passerini, and Biginelli reactions. wikipedia.orgorganic-chemistry.orgwikipedia.org These reactions are prized for their atom economy and their ability to rapidly generate molecular diversity. frontiersin.org

The direct participation of alkyl halides like this compound as a primary component in classic isocyanide-based MCRs such as the Ugi or Passerini reaction is not typical. wikipedia.orgorganic-chemistry.orgwikipedia.org These reactions generally rely on a specific set of functional groups: an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide for the Ugi reaction, and an aldehyde or ketone, a carboxylic acid, and an isocyanide for the Passerini reaction. wikipedia.orgorganic-chemistry.orgwikipedia.org

However, this compound can play a crucial role in the construction of complex molecules in connection with MCRs through post-MCR modifications. The products of MCRs are often complex, multifunctional molecules that can be further elaborated. One such strategy involves the alkylation of the MCR adduct.

Detailed Research Findings:

Research has demonstrated that the amide products resulting from the Ugi reaction can be deprotonated to form dianionic species. These nucleophilic intermediates can then be selectively alkylated at the peptidyl position by reacting them with alkyl halides, such as alkyl bromides and iodides. frontiersin.org This post-Ugi modification allows for the introduction of additional diversity into the already complex scaffold generated by the MCR.

In this context, this compound can serve as the electrophilic alkylating agent. After the completion of an Ugi reaction, the resulting bis-amide product can be treated with a strong base to generate a nucleophilic center. The subsequent addition of this compound would introduce the 4-methoxyphenethyl group onto the MCR product, thereby creating a significantly more complex and functionalized molecule in a two-step sequence (MCR followed by alkylation).

Table 2: Potential Role of this compound in MCR-based Synthesis

| Stage | Reaction Type | Role of this compound | Resulting Molecular Feature |

| Step 1 | Ugi Multi-component Reaction | Not directly involved. | Formation of a complex bis-amide scaffold. |

| Step 2 | Post-MCR Alkylation | Electrophilic alkylating agent. | Introduction of a 4-methoxyphenethyl moiety onto the MCR product. |

This two-step approach, combining the efficiency of MCRs with subsequent functionalization using reagents like this compound, represents a powerful strategy for the synthesis of complex molecular libraries for applications in drug discovery and materials science. frontiersin.org

Reactivity and Reaction Mechanisms

Chemical Reactivity Profile of 1-(2-Chloroethyl)-4-methoxybenzene

The reactivity of this compound is dictated by the two main components of its structure: the stable 4-methoxyphenyl (B3050149) group and the reactive chloroethyl side chain. While specific experimental data for this compound is limited, a reliable profile can be established by examining structurally related compounds such as 4-chloroanisole and generic primary alkyl halides.

Under standard laboratory conditions, including ambient temperature and pressure, this compound is expected to be a stable compound. Similar to other aromatic ethers and alkyl chlorides, it is not prone to spontaneous polymerization or decomposition in the absence of external energy sources or incompatible materials. For long-term storage, it should be kept in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area.

Thermal decomposition or combustion of this compound will lead to the breakdown of the molecule. Based on the decomposition products of the structurally similar compound 4-chloroanisole, combustion is expected to produce hazardous gases. thermofisher.com The primary decomposition products would include:

Carbon monoxide (CO)

Carbon dioxide (CO₂)

Hydrogen chloride (HCl) gas

The formation of these products results from the breakdown of the carbon skeleton and the release of the chlorine and oxygen atoms. Incomplete combustion may also lead to the formation of other toxic and irritating fumes.

To ensure safety and stability, this compound should be kept separate from certain classes of chemicals. Contact with incompatible materials can trigger vigorous or hazardous reactions. Based on data for related substances like methoxybenzene and 4-chloroanisole, the following materials are considered incompatible. thermofisher.comcarlroth.com

| Incompatible Material | Reason for Incompatibility and Potential Impact |

|---|---|

| Strong Oxidizing Agents | Can react violently, leading to a risk of fire or explosion. |

| Strong Acids | May catalyze decomposition or other unwanted reactions. |

| Strong Bases/Alkalis | Can promote elimination reactions as a competing pathway to substitution, or cause other degradative reactions. |

Comprehensive Analysis of Reaction Types

The most significant aspect of this compound's reactivity is centered on the chloroethyl moiety. The chlorine atom is attached to a primary aliphatic carbon, making it a primary alkyl halide. This structure is highly susceptible to nucleophilic substitution reactions.

The reaction proceeds predominantly through a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgbyjus.com In this type of reaction, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine. The reaction is a single, concerted step where the bond between the nucleophile and the carbon forms at the same time as the bond between the carbon and the chlorine atom breaks. masterorganicchemistry.comlibretexts.org

The general mechanism can be summarized as follows:

Attack of the Nucleophile : The nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the chlorine atom (backside attack). byjus.com

Transition State : A high-energy transition state is formed where the carbon atom is pentacoordinate, partially bonded to both the incoming nucleophile and the departing chloride ion. wikipedia.org

Product Formation : The carbon-chlorine bond breaks completely, and the chloride ion is expelled as the leaving group. A new bond is formed between the carbon and the nucleophile.

Several common nucleophiles can displace the chloride ion from this compound to form a variety of useful products.

Substitution by Hydroxide Ions (OH⁻) : When heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), this compound undergoes nucleophilic substitution to yield an alcohol. chemguide.co.ukyoutube.com The hydroxide ion acts as the nucleophile, replacing the chloride to form 2-(4-methoxyphenyl)ethanol.

Substitution by Amines (e.g., NH₃, RNH₂, R₂NH) : Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. The reaction with ammonia or primary/secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively. For example, reaction with ammonia would yield 2-(4-methoxyphenyl)ethanamine.

Substitution by Thiols (RSH) : Thiols, and more potently their conjugate bases (thiolates, RS⁻), are excellent nucleophiles. They react readily with primary alkyl halides like this compound to form thioethers (sulfides). For instance, reaction with a thiol like methanethiol in the presence of a base would produce methyl(2-(4-methoxyphenyl)ethyl)sulfide.

The following table summarizes these key nucleophilic substitution reactions.

| Nucleophile | Example Reagent | Product Formed | General Equation |

|---|---|---|---|

| Hydroxide Ion | Sodium Hydroxide (NaOH) | 2-(4-methoxyphenyl)ethanol | CH₃OC₆H₄CH₂CH₂Cl + OH⁻ → CH₃OC₆H₄CH₂CH₂OH + Cl⁻ |

| Ammonia | Ammonia (NH₃) | 2-(4-methoxyphenyl)ethanamine | CH₃OC₆H₄CH₂CH₂Cl + NH₃ → CH₃OC₆H₄CH₂CH₂NH₂ + HCl |

| Thiolate Ion | Sodium Methanethiolate (NaSCH₃) | Methyl(2-(4-methoxyphenyl)ethyl)sulfide | CH₃OC₆H₄CH₂CH₂Cl + CH₃S⁻ → CH₃OC₆H₄CH₂CH₂SCH₃ + Cl⁻ |

Electrophilic Aromatic Substitution on the Methoxybenzene Ring

The methoxybenzene (anisole) portion of the molecule is highly reactive towards electrophilic aromatic substitution. This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.

The rate and regioselectivity (the position on the ring where substitution occurs) of electrophilic aromatic substitution are controlled by the substituent already present on the ring. The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director. wikipedia.org

This influence stems from two opposing electronic effects:

Resonance Effect (Mesomeric Effect): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene (B151609) ring's π-system. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions. This increased nucleophilicity makes the ring significantly more reactive towards electrophiles than benzene itself. wikipedia.org

Inductive Effect: Due to the high electronegativity of oxygen, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond.

For the methoxy group, the electron-donating resonance effect is far more significant than the electron-withdrawing inductive effect. wikipedia.org This net electron donation activates the ring. The stabilization of the carbocation intermediate (the arenium ion) formed during the reaction is greatest when the electrophile attacks the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom. cdnsciencepub.com This explains the regioselectivity of the reaction.

| Substituent Group | Effect on Reactivity | Directing Influence |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |

| -CH₂CH₂Cl (Chloroethyl) | Weakly Deactivating | Ortho, Para |

Oxidation Reactions Involving the Methoxy Group

The methoxy group can undergo oxidative cleavage under certain harsh conditions, though this is not a common transformation for simple anisole derivatives. More relevant is the influence of the methoxy group on the oxidation of the aromatic ring. The electron-rich nature of the ring, endowed by the methoxy group, makes it susceptible to oxidation. For instance, studies on the electrooxidation of anisole show that it can be polymerized or transformed into other compounds at an electrode surface. researchgate.net The methoxy group lowers the oxidation potential of the aromatic ring compared to unsubstituted benzene. cdnsciencepub.com

Reduction Reactions of the Chloroethyl Group

The chloroethyl group can be reduced to an ethyl group through a process known as hydrodehalogenation. This reaction effectively replaces the chlorine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. For example, a metal-free system using phosphorous acid (H₃PO₃) and a catalytic amount of iodine has been shown to be effective for the dehalogenation of benzylic halides, a related class of compounds. Catalytic hydrogenation can also be employed for this purpose.

Unimolecular Decomposition Kinetics and Dehydrohalogenation Studies

This compound can undergo an elimination reaction to form 4-methoxystyrene and hydrogen chloride (HCl). This type of reaction, known as dehydrohalogenation, is typically promoted by the presence of a strong, non-nucleophilic base.

The reaction likely proceeds through an E2 (Elimination Bimolecular) mechanism. libretexts.org Similar to the Sₙ2 reaction, the E2 mechanism is a single-step, concerted process. The base abstracts a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), while simultaneously the C-Cl bond breaks and a π-bond forms between the α- and β-carbons. libretexts.org The kinetics of this reaction are second-order, depending on the concentrations of both the substrate and the base. youtube.com

The alternative E1 (Elimination Unimolecular) mechanism is less likely for this primary alkyl halide. The E1 pathway involves a two-step process starting with the formation of a primary carbocation, which is generally unstable and thus energetically unfavorable. libretexts.org

Determination of Activation Enthalpies

The enthalpy of activation (ΔH‡) is a critical thermodynamic parameter that quantifies the energy barrier that must be overcome for a reaction to proceed. For reactions involving substituted phenethyl chlorides, this value provides insight into the transition state structure and the reaction mechanism.

Anchimeric Assistance by the Aromatic Ring: This pathway involves the participation of the benzene ring to form a three-membered cyclic transition state, leading to the formation of a styrene derivative and HCl. doi.org

Neighboring Group Participation by the Substituent: This pathway involves the oxygen atom of the methoxy group acting as an internal nucleophile, proceeding through a five-membered cyclic transition state to yield a benzohydrofuran derivative. doi.org

Theoretical models provide estimates for the activation enthalpies and other thermodynamic parameters for these distinct pathways.

| Reaction Pathway | Parameter | Value (kcal/mol) |

|---|---|---|

| Styrene Formation (Aromatic Ring Assistance) | ΔH‡ | 46.4 |

| ΔS‡ | -1.2 | |

| ΔG‡ | 47.1 | |

| Benzohydrofuran Formation (Methoxy Group Assistance) | ΔH‡ | 51.4 |

| ΔS‡ | -5.6 | |

| ΔG‡ | 53.7 |

Note: Data is for the ortho-isomer, 2-methoxyphenethyl chloride, and serves as an illustrative example of the energetic parameters involved in such reactions.

These calculations demonstrate how different mechanisms possess distinct energy barriers, influencing the product distribution.

Influence of Electronic Factors on Reaction Rates

Electronic factors, governed by the substituents on the aromatic ring, play a pivotal role in determining the rate of reaction for phenethyl derivatives. The methoxy group (-OCH₃) at the para position of this compound exerts a profound influence on its reactivity.

The methoxy group is a strong electron-donating group due to its resonance effect (+R or +M effect). It can donate its lone pair of electrons into the benzene ring, increasing the electron density of the aromatic system. This electronic contribution is crucial in stabilizing the transition state of reactions involving the side chain.

In the context of solvolysis, which often proceeds via a mechanism with carbocationic character, the p-methoxy group facilitates the reaction in two significant ways:

Stabilization of the Intermediate: The primary mechanism of rate enhancement is anchimeric assistance, where the electron-rich aromatic ring participates in the departure of the leaving group (chloride). The electron-donating methoxy group enriches the π-system of the ring, making it a more effective internal nucleophile to stabilize the developing positive charge.

Formation of a Phenonium Ion: The participation of the p-methoxyphenyl group leads to the formation of a bridged, resonance-stabilized intermediate known as a phenonium ion. The positive charge in this intermediate is delocalized across the aromatic ring and the participating carbon atoms. The p-methoxy group is particularly effective at stabilizing this positive charge through resonance.

The impact of such electronic factors is often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). Electron-donating groups, like p-methoxy, have negative σ values and lead to significant rate accelerations in reactions where a positive charge is developed in the transition state. Studies on the solvolysis of related benzyl chlorides show a sharp decrease in the reaction rate as electron-withdrawing groups are added, highlighting the potent rate-enhancing effect of electron-donating substituents like the methoxy group. nih.gov

| Substituent Group | Electronic Effect | Influence on Carbocation Stability | Effect on Solvolysis Rate |

|---|---|---|---|

| -OCH₃ (para) | Strongly Electron-Donating (Resonance) | Strongly Stabilizing | Large Rate Acceleration |

| -H | Neutral (Reference) | Baseline | Baseline |

| -NO₂ (para) | Strongly Electron-Withdrawing | Strongly Destabilizing | Large Rate Retardation |

Assessment of Anchimeric Assistance by the Methoxy Group

Anchimeric assistance, also known as neighboring group participation (NGP), is the direct involvement of a group within a molecule in the rate-determining step of a reaction. wikipedia.orgdalalinstitute.com This participation often leads to a significant increase in the reaction rate compared to a similar molecule lacking the participating group. wikipedia.org

In the case of this compound, the p-methoxyphenyl group provides powerful anchimeric assistance during nucleophilic substitution reactions. The mechanism involves the π-electrons of the aromatic ring attacking the β-carbon atom as the chloride ion departs, forming a bridged phenonium ion intermediate. dalalinstitute.comscribd.com

Evidence for this assistance comes from several observations in related systems:

Rate Enhancement: The solvolysis of substrates with a β-aryl group is substantially faster than that of simple alkyl halides. Research on related compounds has shown that a β-methoxy group is highly effective at providing anchimeric assistance. acs.org The acetolysis of p-methoxyphenethyl p-toluenesulfonate, an analog of the target compound, proceeds with significant rate enhancement, indicating well-developed participation from the p-methoxyphenyl group. acs.org

Stereochemistry: Reactions proceeding via anchimeric assistance typically result in retention of stereochemistry at the reaction center. This occurs because the neighboring group acts as an intramolecular nucleophile, causing an initial inversion, which is followed by a second inversion when the external nucleophile attacks the cyclic intermediate. dalalinstitute.com

The effectiveness of the p-methoxy group in providing anchimeric assistance stems from its ability to stabilize the phenonium ion intermediate through resonance. The positive charge is delocalized not only within the ring but also onto the oxygen atom of the methoxy group, creating a more stable intermediate and a lower energy transition state, thereby accelerating the reaction.

Applications in Advanced Organic Synthesis and Materials Science

Versatile Building Block for Complex Organic Molecules

The reactivity of the chloroethyl group, combined with the electronic influence of the methoxy-substituted aromatic ring, makes 1-(2-chloroethyl)-4-methoxybenzene a valuable synthon for the construction of elaborate molecular architectures. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the 4-methoxyphenethyl moiety into larger, more complex structures. This reactivity is fundamental to its role as a building block.

While its application is extensive in the synthesis of targeted therapeutic agents, its utility extends to the creation of diverse organic frameworks. The 4-methoxyphenethyl unit can be incorporated into macrocyclic structures, which are of significant interest in supramolecular chemistry and drug discovery due to their unique binding capabilities. The synthesis of such large rings often involves multi-step processes where the controlled introduction of specific fragments is crucial.

Intermediate in Pharmaceutical and Agrochemical Synthesis

One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound's structure is a precursor to the core of several important drugs.

A notable example is its use in the production of Naftopidil , a selective α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. In the synthesis of Naftopidil, this compound can be reacted with a piperazine (B1678402) derivative to form a crucial intermediate, which is then further elaborated to yield the final drug molecule. google.com

Similarly, this compound is a precursor in some synthetic routes to Venlafaxine (B1195380) , a widely used antidepressant. newdrugapprovals.orgchemicalbook.comgoogle.comnih.govnih.gov Venlafaxine's structure contains the 4-methoxyphenyl (B3050149) group, and synthetic pathways can utilize this compound to introduce this key fragment.

In the agrochemical sector, derivatives of this compound are utilized in the development of new pesticides. The structural motifs derived from this compound can be found in various classes of herbicides and other crop protection agents. google.com The precise role often involves its incorporation into a larger molecule designed to interact with a specific biological target in pests or weeds.

Precursor for Developing Biologically Active Compounds

Beyond its direct use in the synthesis of established drugs, this compound serves as a starting point for the discovery and development of new biologically active compounds. Medicinal chemists utilize it as a scaffold to generate libraries of novel molecules for screening against various biological targets.

The 4-methoxyphenethyl moiety is a common feature in compounds targeting the central nervous system. For instance, it is structurally related to neurotransmitters like dopamine (B1211576) and serotonin, making it a valuable precursor for creating analogs that modulate the activity of their respective receptors. The synthesis of compounds like methoxytyramine and its derivatives, which are used in neuroscience research, can start from this chloroethyl precursor.

Contributions to Specialty Chemical and Functional Material Production

The applications of this compound are also emerging in the field of materials science, particularly in the synthesis of specialty chemicals and functional materials. The aromatic and reactive nature of the molecule allows for its incorporation into polymers and other materials to impart specific properties.

While direct, large-scale industrial applications are not as extensively documented as its pharmaceutical uses, its potential is recognized in the research and development of:

Specialty Polymers: It can be used as a monomer or a modifying agent in polymerization reactions to introduce the methoxyphenyl group into the polymer backbone or as a side chain. This can influence the polymer's thermal stability, solubility, and optical properties.

Functional Dyes: The chromophoric nature of the substituted benzene (B151609) ring means that derivatives of this compound can be used in the synthesis of specialized dyes with specific absorption and emission characteristics.

The continued exploration of this versatile compound is expected to unveil new applications in these and other areas of advanced materials.

Biological Activity and Pharmacological Interactions

General Biological Effects of Halogenated Alkyl Ethers

Halogenated alkyl ethers, a class of organic compounds characterized by an ether linkage and one or more halogen atoms, exhibit a range of biological effects. Historically, their primary application has been in medicine as general anesthetics. wikipedia.orgnih.gov Compounds like isoflurane, desflurane, and sevoflurane (B116992) are widely used for their ability to induce a reversible loss of consciousness. wikipedia.orgnih.gov Their mechanism of action, once thought to be a nonspecific disruption of lipid membranes, is now understood to involve specific interactions with ion channels and receptors in the central nervous system, such as GABA-A receptors, two-pore domain potassium (2PK) channels, and NMDA receptors. nih.gov

Beyond their use in anesthesia, the broader class of halogenated organic compounds (HOCs), which includes halogenated ethers, is recognized for its persistence in the environment and potential for a wide spectrum of biological effects. epa.govnih.gov Exposure to various HOCs has been associated with reproductive, developmental, immunological, carcinogenic, and neurotoxic effects. epa.govnih.gov Some halogenated compounds can enhance the efficacy of drugs by increasing their lipophilicity, which can improve membrane permeability and oral absorption. nih.gov However, their stability and resistance to degradation also raise environmental and health concerns, as they can persist and lead to long-term exposure. wikipedia.orgnih.gov

| Property | Description | Source |

| Anesthetic Action | Induction of reversible loss of consciousness via interaction with CNS receptors. | wikipedia.orgnih.gov |

| Environmental Persistence | Stable and resistant to degradation, leading to long-term presence in the environment. | wikipedia.orgnih.gov |

| Bioactivity Modification | Can increase the lipophilicity and membrane permeability of molecules, enhancing drug efficacy. | nih.gov |

| Potential Toxicity | Associated with a range of adverse health effects including neurotoxicity and carcinogenicity. | epa.govnih.gov |

Molecular Interactions with Biological Systems

The reactivity of 1-(2-Chloroethyl)-4-methoxybenzene with biological macromolecules is primarily dictated by the presence of the chloroethyl group. As an alkyl halide, it is considered a potential alkylating agent. researchgate.net Alkylating agents are electrophilic compounds that react with nucleophilic sites in biological molecules.

The key reactive feature is the carbon-chlorine bond. The chlorine atom is an effective leaving group, which allows for nucleophilic substitution reactions. researchgate.netgoogle.com Within a biological system, numerous nucleophilic sites are present in essential biomolecules:

Nucleic Acids (DNA): The nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA are primary targets for alkylating agents. Specifically, the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) are particularly susceptible to alkylation. researchgate.net Such reactions can lead to the formation of DNA adducts, which can disrupt DNA replication and transcription.

Proteins: The side chains of several amino acids contain nucleophilic groups. These include the sulfhydryl group of cysteine, the imidazole (B134444) ring of histidine, and the amino groups of lysine. Alkylation of these residues can alter the three-dimensional structure of proteins, thereby inactivating enzymes or disrupting their regulatory functions. nih.gov

Enzymes: As a subset of proteins, enzymes are vulnerable to inactivation by alkylating agents. Alkylation of amino acid residues within the active site or at allosteric regulatory sites can lead to a loss of catalytic activity. nih.gov For instance, some halogenated compounds have been shown to bind within hydrophobic cavities of proteins like ferritin. nih.gov

The cellular effects of compounds like this compound are rooted in their reactivity as alkylating agents. The introduction of an alkyl group onto a biomolecule can trigger a cascade of cellular responses.

Alteration of intracellular signaling pathways is a key mechanism. epa.gov For example, the alkylation of proteins involved in signal transduction, such as kinases and phosphatases, can dysregulate cellular processes. Halogenated organic compounds have been shown to affect intracellular signaling involving calcium and protein kinase C (PKC). epa.gov

When DNA is the target, the formation of DNA adducts can activate cellular DNA damage response (DDR) pathways. These pathways attempt to repair the lesion. If the damage is too extensive or cannot be repaired correctly, it can lead to the induction of apoptosis (programmed cell death) or mutations. researchgate.net

| Biomolecule | Site of Interaction | Consequence of Interaction |

| DNA | N7 of Guanine, N3 of Adenine | Formation of DNA adducts, potential for mutations. researchgate.net |

| Proteins | Cysteine, Histidine, Lysine residues | Altered protein structure and function. nih.gov |

| Enzymes | Active site or allosteric sites | Inhibition or loss of catalytic activity. nih.gov |

Mutagenic Potential and DNA Damage Induction

This compound is classified as an alkyl halide. researchgate.netfishersci.com Alkyl halides are recognized as a class of compounds with potential alkylating activity. researchgate.net This reactivity stems from the electrophilic nature of the carbon atom bonded to the halogen. The carbon-chlorine bond is polarized, making the carbon atom susceptible to attack by nucleophiles, such as the nitrogen atoms in DNA bases. researchgate.net

The process of alkylation involves the transfer of the ethyl-4-methoxybenzene group to a nucleophilic site on another molecule. Because of this inherent reactivity, alkyl halides are often considered potential genotoxic impurities (PGIs) in the synthesis of pharmaceutical products. researchgate.net Their capacity to alkylate DNA is the primary reason for this concern. researchgate.net

While specific genotoxicity studies on this compound are not widely documented in the provided search results, the genotoxic profile of the broader class of alkyl halides is an area of active research. researchgate.net Alkyl halides are known to react with DNA through nucleophilic substitution, which can result in mutagenic effects. researchgate.net

Research on various alkyl halides has demonstrated their potential to induce genetic mutations and chromosomal aberrations. researchgate.net For instance, studies using the in vitro micronucleus assay in Chinese Hamster Ovary (CHO) cells and the deletion recombination (DEL) assay in Saccharomyces cerevisiae have been employed to assess the clastogenicity (ability to cause chromosome breaks) and DNA deletion capabilities of this class of compounds. researchgate.net Generally, the presence of halogen substituents like chlorine can increase the electrophilicity of a molecule, enhancing its reactivity towards DNA and thus its mutagenic potential. researchgate.net

| Compound Class | Mechanism of Genotoxicity | Assays Used for Detection | Key Findings |

| Alkyl Halides | Alkylation of DNA bases (e.g., N7-guanine, N3-adenine) via nucleophilic substitution. researchgate.net | In vitro micronucleus assay, Ames test, Deletion recombination (DEL) assay. researchgate.net | Many alkyl halides show positive results for mutagenicity and clastogenicity. researchgate.net |

Structure-Activity Relationship (SAR) Considerations

The structure-activity relationship (SAR) of this compound provides critical insights into how its chemical structure influences its biological effects. The presence and positioning of the methoxy (B1213986) group, along with the reactivity of the chloroethyl side chain, are key determinants of its pharmacological profile.

Lipophilicity is a crucial physicochemical parameter that significantly affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.com The methoxy group (-OCH3) on the benzene (B151609) ring of this compound plays a pivotal role in modulating its lipophilicity.

The methoxy group's effect on lipophilicity is nuanced. When attached to an aromatic system, it is considered a non-lipophilic substituent, with a change in the logarithm of the distribution coefficient (Δ(LogD)) close to zero. tandfonline.com This is because the oxygen atom's ability to accept a hydrogen bond can offset the lipophilic nature of the methyl group. tandfonline.com This balanced character can be advantageous in drug design, potentially improving ligand-protein binding and potency without excessively increasing lipophilicity, which can lead to poor ADME properties. tandfonline.comresearchgate.net

Optimal lipophilicity is essential for a compound to effectively traverse biological membranes and reach its target sites. researchgate.netresearchgate.net While a certain degree of lipophilicity is necessary for membrane permeability, excessively lipophilic compounds can suffer from low aqueous solubility and poor absorption. researchgate.net The methoxy group helps to strike this balance, influencing how the molecule is taken up and delivered to its intended biological targets. researchgate.net In some contexts, the methoxy group can enhance hydrophobic interactions through methylation and also act as a hydrogen bond acceptor, contributing to stabilized ligand-protein binding energy. researchgate.net

| Property | Influence of Methoxy Group | Rationale |

| Lipophilicity (on aromatic ring) | Near-neutral; can be slightly lipophilic or hydrophilic | The electron-donating nature of the oxygen is offset by the lipophilic methyl group. tandfonline.com |

| Absorption | Can enhance absorption by balancing lipophilicity and hydrophilicity | Facilitates passage across both aqueous and lipid environments. researchgate.netresearchgate.net |

| Distribution | Influences partitioning into different body compartments | A balanced lipophilicity allows for effective distribution without excessive accumulation in fatty tissues. tandfonline.com |

| Target Binding | Can participate in hydrogen bonding and hydrophobic interactions | The oxygen atom can act as a hydrogen bond acceptor, enhancing binding to protein targets. researchgate.net |

The chloroethyl moiety (-CH2CH2Cl) is the primary source of the biological reactivity of this compound. This group functions as an alkylating agent, a class of compounds known for their ability to form covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA. researchgate.netscience.gov

The reactivity of the chloroethyl group is believed to proceed through the formation of a highly reactive aziridinium (B1262131) ion intermediate. This intermediate is a potent electrophile that can be attacked by nucleophiles, such as the N7 position of guanine in DNA. This alkylation can lead to a cascade of cellular events, including DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death (cytotoxicity). researchgate.net

This mechanism is the basis for the anticancer activity of many chloroethyl-containing compounds. researchgate.net For instance, studies on related compounds have shown that the chloroethylating species is responsible for inducing DNA cross-links, which are particularly difficult for cancer cells to repair. researchgate.net The formation of chloroacetaldehyde, a known mutagenic DNA alkylating agent, through the metabolism of some chloroethyl-containing compounds has also been implicated in their biological activity. nih.gov

The biological response to such alkylation can be influenced by cellular repair mechanisms. For example, the enzyme O6-alkylguanine-DNA alkyltransferase (MGMT) can repair some forms of DNA alkylation, and its expression levels in tumors can affect their sensitivity to chloroethylating agents. researchgate.net

Development of Biologically Active Derivatives

The structural features of this compound make it a valuable precursor for the synthesis of more complex molecules with a wide range of biological activities. By modifying its structure, researchers have developed derivatives with potent therapeutic properties.

Acridine (B1665455) derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antitumor, antiviral, and antibacterial effects. researchgate.netmdpi.comnih.govnih.govresearchgate.net The planar structure of the acridine ring system allows it to intercalate between the base pairs of DNA, disrupting its normal function and leading to cytotoxic effects. nih.gov

While direct synthesis of acridine derivatives from this compound is not extensively documented, the related compound, 4-methoxyaniline (which can be conceptually derived from it), is a common building block in the synthesis of acridine scaffolds. The general synthesis of acridines often involves the condensation of an aniline (B41778) derivative with a carboxylic acid or aldehyde, followed by cyclization. mdpi.com The resulting acridine derivatives have been shown to possess significant biological activity.

| Activity | Mechanism of Action | References |

| Antitumor | DNA intercalation, inhibition of topoisomerase I and II, telomerase inhibition. nih.gov | nih.govnih.gov |

| Antiviral | Inhibition of viral replication, often through DNA intercalation. researchgate.net | researchgate.net |

| Antibacterial | DNA intercalation, disruption of bacterial cellular processes. researchgate.net | researchgate.netresearchgate.net |

Triazene (B1217601) compounds are another class of molecules that have been investigated for their antineoplastic (anticancer) properties. ekb.egscinito.airesearchgate.net The synthesis of triazene derivatives can involve the diazotization of an aromatic amine followed by coupling with another amine or a related functional group. ekb.eg The 4-methoxyphenyl (B3050149) moiety, derivable from this compound, can be incorporated into triazene structures.

The antitumor activity of triazenes is often attributed to their ability to act as alkylating agents after metabolic activation. nih.gov Some triazenes have been designed as "combilexins," which are bifunctional molecules that combine a DNA-intercalating part (like an acridine) with a DNA-alkylating part (like a triazene) to enhance their cytotoxic effects. ekb.egresearchgate.net Research has shown that certain triazene derivatives are active against various cancer cell lines, including breast cancer. ekb.egresearchgate.net

Semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives are known for their wide range of biological activities, including anticancer effects. nih.govnih.gov These compounds are of interest due to their ability to form multiple hydrogen bonds, which can facilitate strong interactions with biological targets. nih.gov

The synthesis of semicarbazide derivatives often involves the reaction of a hydrazide with an isocyanate or a related reagent. The 4-methoxyphenylacetyl hydrazide, which can be synthesized from a precursor related to this compound, can be used to create a variety of semicarbazide derivatives.

Studies have shown that the cytotoxic activity of these derivatives can be influenced by the nature of the heterocyclic ring and other substituents. nih.gov For example, in some series of compounds, thiadiazole derivatives bearing a phthalimide (B116566) moiety showed greater cytotoxic activity against HeLa cells compared to their oxadiazole or triazole counterparts, possibly due to increased lipophilicity and enhanced interaction with biological targets. nih.gov Some semicarbazide derivatives have demonstrated activity against prostate and breast cancer cell lines. nih.gov

Exploration as a Precursor for Novel Therapeutic Agents

The chemical scaffold of this compound has served as a versatile starting point and intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its structural features, namely the reactive chloroethyl group and the methoxy-substituted benzene ring, allow for its incorporation into more complex molecules with diverse pharmacological activities. Research has demonstrated its utility in the development of agents targeting the central nervous system and in the creation of selective estrogen receptor modulators (SERMs).

One notable area of exploration has been in the synthesis of piperidine (B6355638) derivatives, a common motif in many centrally acting drugs. The reactivity of the chloroethyl group allows for the alkylation of piperidine-containing moieties, leading to the formation of N-substituted piperidines. These structures are key components of various therapeutic agents, including analgesics and antipsychotics. For instance, while not a direct synthesis, the structural motif of a phenethyl group attached to a piperidine ring is central to the potent opioid analgesic Fentanyl. The synthesis of the key Fentanyl intermediate, N-phenethyl-4-anilinopiperidine, proceeds from N-phenethyl-4-piperidone, which can be conceptually derived from precursors related to this compound. google.com

Furthermore, the 4-methoxyphenyl group present in this compound is a key structural element in a class of drugs known as selective estrogen receptor modulators (SERMs). These compounds, such as Raloxifene, exhibit tissue-selective estrogenic and anti-estrogenic effects and are used in the treatment and prevention of osteoporosis and in reducing the risk of breast cancer in postmenopausal women. Synthetic routes to Raloxifene and its analogs often involve intermediates containing the 4-methoxyphenyl moiety, highlighting the importance of this structural feature which is present in this compound.

The following table summarizes the exploration of this compound as a precursor in the synthesis of potential therapeutic agents, highlighting the resulting compound classes and their targeted pharmacological action.

| Precursor Compound | Resulting Compound Class/Example | Therapeutic Area of Interest |

| This compound | N-phenethyl-piperidine derivatives (conceptual) | Analgesia (Opioids) |

| This compound | 4-methoxyphenyl-containing structures | Osteoporosis, Breast Cancer (SERMs) |

Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the separation and purity analysis of 1-(2-Chloroethyl)-4-methoxybenzene. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for this purpose, offering high resolution and sensitivity.

Reverse-phase HPLC is a commonly employed technique for the analysis of moderately polar compounds like this compound. In a typical setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase. For a structurally similar compound, 1-(2-bromoethyl)-4-methoxybenzene, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid has been shown to be effective. fishersci.com The use of phosphoric acid helps to ensure sharp peak shapes. For applications requiring mass spectrometric detection, a volatile buffer such as formic acid is substituted for phosphoric acid. fishersci.com

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for the identification of impurities and degradation products. The compound is first separated on an HPLC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it can be operated in either positive or negative ion mode to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. A typical LC-MS method for the analysis of a wide range of organic compounds involves a gradient elution with a mobile phase of water and methanol (B129727) containing a small amount of ammonium (B1175870) formate (B1220265) and formic acid. lcms.cz

UPLC, which utilizes smaller particle sizes in the stationary phase (typically sub-2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. Methods developed for HPLC can often be transferred to a UPLC system to take advantage of these benefits, particularly for the analysis of complex mixtures or for high-throughput screening. fishersci.com

Table 1: Representative Chromatographic Conditions for Analysis of Related Aryl Ethyl Halides

| Parameter | HPLC | LC-MS |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) fishersci.com | Agilent PS AQ-C18 lcms.cz |

| Mobile Phase A | Water with Phosphoric Acid fishersci.com | Water with 2.5mM Ammonium Formate & 0.05% Formic Acid lcms.cz |

| Mobile Phase B | Acetonitrile (MeCN) fishersci.com | Methanol with 2.5mM Ammonium Formate & 0.05% Formic Acid lcms.cz |

| Gradient | Isocratic or Gradient | Gradient: 2% B to 100% B lcms.cz |

| Flow Rate | --- | 0.35 mL/min lcms.cz |

| Detection | UV | ESI-MS lcms.cz |

Note: This data is based on methods for closely related compounds and serves as a representative example.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The aromatic protons on the benzene (B151609) ring would appear as two doublets in the aromatic region (approximately 6.8-7.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. The two protons on the carbon adjacent to the aromatic ring (-CH₂-Ar) and the two protons on the carbon bearing the chlorine atom (-CH₂-Cl) would each appear as a triplet due to coupling with each other. The -CH₂-Ar protons would be expected around 2.9-3.1 ppm, while the more deshielded -CH₂-Cl protons would be further downfield, likely in the range of 3.6-3.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The methoxy carbon (-OCH₃) would appear around 55 ppm. The aromatic carbons would give rise to four signals: two for the protonated carbons and two for the quaternary carbons. The carbon bearing the methoxy group would be the most downfield of the aromatic signals (around 158-160 ppm), while the other quaternary carbon (to which the ethyl chloride group is attached) would be around 130-132 ppm. The two sets of equivalent protonated aromatic carbons would appear in the region of 114-130 ppm. The two aliphatic carbons of the ethyl chain would be found upfield, with the carbon attached to the aromatic ring (-CH₂-Ar) appearing around 38-40 ppm and the carbon bonded to the electronegative chlorine atom (-CH₂-Cl) further downfield at approximately 45-47 ppm.

Table 2: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy Protons (-OCH₃) | ~ 3.8 | Singlet |

| Aromatic Protons (H-2, H-6) | ~ 7.1-7.2 | Doublet |

| Aromatic Protons (H-3, H-5) | ~ 6.8-6.9 | Doublet |

| Methylene (B1212753) Protons (-CH₂-Cl) | ~ 3.7 | Triplet |

| Methylene Protons (-CH₂-Ar) | ~ 3.0 | Triplet |

| ¹³C NMR | Predicted Chemical Shift (ppm) | |

| Methoxy Carbon (-OCH₃) | ~ 55 | |

| Aromatic Carbon (C-1) | ~ 158 | |

| Aromatic Carbons (C-3, C-5) | ~ 114 | |

| Aromatic Carbons (C-2, C-6) | ~ 130 | |

| Aromatic Carbon (C-4) | ~ 131 | |

| Methylene Carbon (-CH₂-Ar) | ~ 39 | |

| Methylene Carbon (-CH₂-Cl) | ~ 45 |

Note: These are predicted values based on the analysis of structurally similar compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. A product specification for this compound confirms the availability of an authentic infrared spectrum. fishersci.com

Key expected absorptions include:

C-H stretching (aromatic): Aromatic C-H bonds typically show absorption bands in the region of 3100-3000 cm⁻¹. materialsciencejournal.org

C-H stretching (aliphatic): The C-H bonds of the ethyl group will absorb in the 3000-2850 cm⁻¹ region. materialsciencejournal.org

C=C stretching (aromatic): The carbon-carbon double bonds within the benzene ring will give rise to absorptions in the 1600-1450 cm⁻¹ range. materialsciencejournal.org

C-O stretching (ether): A strong, characteristic absorption for the aryl-alkyl ether linkage is expected in the range of 1250-1200 cm⁻¹ (asymmetric stretching) and 1050-1000 cm⁻¹ (symmetric stretching).

C-Cl stretching: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1250 - 1200 |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1000 |

| C-Cl Stretch | 800 - 600 |

Note: These are expected ranges based on established IR spectroscopy correlation tables.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the methoxy-substituted benzene ring.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or hexane (B92381) is expected to show characteristic absorption bands due to π → π* transitions in the aromatic system. Anisole (methoxybenzene) itself typically exhibits two main absorption bands: a primary band (E-band) around 220 nm and a secondary band (B-band) around 270 nm. The presence of the 2-chloroethyl substituent at the para position is not expected to significantly shift these absorption maxima, as it is not a strong chromophore and is insulated from the aromatic ring by a methylene group. Therefore, the UV-Vis spectrum of this compound should be very similar to that of anisole.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* (E-band) | ~ 220 | 4-Methoxyphenyl (B3050149) |

| π → π* (B-band) | ~ 270 | 4-Methoxyphenyl |

Note: These are estimated values based on the UV-Vis spectra of similar methoxy-substituted benzene derivatives.

Computational and Theoretical Studies

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in 1-(2-Chloroethyl)-4-methoxybenzene is determined by its bond lengths, bond angles, and dihedral angles. Geometry optimization, a computational process, seeks the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule.

For this compound, the structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a chloroethyl group (-CH₂CH₂Cl). The methoxy group is known to be a strong electron-donating group, influencing the electronic properties of the benzene ring. The chloroethyl group introduces conformational flexibility due to rotation around the C-C single bonds.

Conformational analysis would involve studying the potential energy surface of the molecule by systematically rotating the dihedral angles associated with the chloroethyl and methoxy substituents. This analysis helps identify the most stable conformers (energy minima) and the transition states between them. The bulky nature of the chloroethyl group and potential steric hindrance effects are significant factors in determining the preferred geometry.

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are fundamental to understanding its reactivity. Computational methods offer deep insights into how electrons are distributed and how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital through which the molecule donates electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital through which the molecule accepts electrons, indicating its electrophilic or acidic character. youtube.com

Table 1: Predicted Frontier Molecular Orbital Properties

| Orbital | Description | Predicted Location of High Density |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Primarily localized on the electron-rich methoxy group and the benzene ring. |

| LUMO | Lowest Unoccupied Molecular Orbital | Likely localized on the chloroethyl group, particularly the C-Cl antibonding orbital. |

| Energy Gap | E(LUMO) - E(HOMO) | A moderate gap, indicating a balance between stability and reactivity. |

This table is based on theoretical principles of FMO analysis applied to the structure of this compound.

Natural Bond Order (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.deuni-rostock.dewisc.edu This method is invaluable for quantifying intramolecular interactions, such as hyperconjugation, which involves electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. uni-muenchen.de

In this compound, significant donor-acceptor interactions would be expected. The analysis quantifies the stabilization energy (E(2)) associated with these interactions, where a higher E(2) value indicates a stronger interaction. huntresearchgroup.org.uk Key interactions would include the delocalization of lone pair electrons from the oxygen of the methoxy group and the chlorine atom into antibonding orbitals of the benzene ring and the ethyl chain. This delocalization stabilizes the molecule and influences its charge distribution and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack (attack by electron-seeking species). researchgate.netresearchgate.net

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These are the most likely sites for nucleophilic attack (attack by nucleus-seeking species). researchgate.netresearchgate.net

Green Regions : Represent neutral potential. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the methoxy group due to its lone pairs. nih.gov The aromatic ring would also exhibit negative potential. In contrast, a region of positive potential (blue) would be expected around the hydrogen atoms and particularly near the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack.

The Electron Localization Function (ELF) provides a quantitative measure of electron localization in a molecule, helping to visualize chemical bonds, lone pairs, and atomic shells. capes.gov.brnih.govtaylorandfrancis.com It reveals regions where the probability of finding an electron pair is high. jussieu.fr For this compound, ELF analysis would clearly delineate the C-C and C-H covalent bonds, the C-O and C-Cl polar covalent bonds, and the lone pairs on the oxygen and chlorine atoms.

Reduced Density Gradient (RDG) analysis is a complementary technique used to identify and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. By plotting the RDG against the electron density, different types of interactions can be visualized as distinct surfaces in real space. This would be useful for analyzing potential intramolecular interactions, such as weak hydrogen bonds or steric clashes involving the chloroethyl group.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain experimentally. mdpi.com For this compound, theoretical studies can elucidate the mechanisms of its key reactions.

One important reaction is nucleophilic substitution at the carbon atom bonded to chlorine. The mechanism of action for related compounds involves the chlorine atom acting as an electrophile that can be attacked by nucleophiles. Theoretical calculations can map the potential energy surface for this substitution (e.g., an Sₙ2 reaction), identifying the transition state structure and calculating the activation energy barrier.

Another significant area is electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho-, para-director. Computational studies can model the attack of an electrophile at the ortho and para positions of the benzene ring. By calculating the energies of the intermediate carbocations (sigma complexes) and the corresponding transition states, the regioselectivity of the reaction can be explained and predicted. slideshare.net These theoretical models provide a fundamental understanding of why certain products are favored over others.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nist.gov This method is widely used in drug discovery to understand and model the interaction between a small molecule (ligand) and a protein's binding site.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of such simulations can be described. A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Protein: The three-dimensional structure of this compound would be generated and optimized for its lowest energy conformation. A target protein with a suitable binding pocket would be selected, and its structure, often obtained from the Protein Data Bank, would be prepared by removing water molecules and adding hydrogen atoms.

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the protein. The program then explores various possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores, indicating the most stable interactions, are then analyzed to understand the nature of the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, the methoxy group (-OCH₃) could act as a hydrogen bond acceptor, while the benzene ring can participate in hydrophobic and π-π stacking interactions. The chloroethyl group introduces both steric bulk and a potential site for halogen bonding or other electrostatic interactions. The outcomes of such simulations are crucial for predicting the binding mode and affinity of the compound to a specific protein target.

Table 1: Key Interaction Types in Molecular Docking

| Interaction Type | Description | Potential Role of this compound Moieties |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. |